molecular formula C12H14F3N3O B359544 {4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine CAS No. 193903-35-4

{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine

Cat. No. B359544
Key on ui cas rn: 193903-35-4
M. Wt: 273.25g/mol
InChI Key: HMCBSFYZDCKDOF-UHFFFAOYSA-N
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Patent
US06069143

Procedure details

To a solution of 4-(1-N-trifluoroacetyl-4-piperazinyl)nitrophenol (2.0 g, 6.6 mmol) in DMF/MeOH (20 mL/30 mL) was added 10% Pd/C (0.8 g). Solution was hydrogenated (45 psi) for 2 hr. Solution was filtered through Celite and the filtrate was concentrated to give the title compound (1.9 g, 100%). MS (ES) m/e 274 [M+H]+.
Name
4-(1-N-trifluoroacetyl-4-piperazinyl)nitrophenol
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF MeOH
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14](O)=[C:13]([N+]([O-])=O)[CH:12]=2)[CH2:7][CH2:6]1)=[O:4].C[N:24](C=O)C.CO>[Pd]>[F:1][C:2]([F:22])([F:21])[C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:24])=[CH:13][CH:12]=2)[CH2:7][CH2:6]1)=[O:4] |f:1.2|

Inputs

Step One
Name
4-(1-N-trifluoroacetyl-4-piperazinyl)nitrophenol
Quantity
2 g
Type
reactant
Smiles
FC(C(=O)N1CCN(CC1)C1=CC(=C(C=C1)O)[N+](=O)[O-])(F)F
Name
DMF MeOH
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O.CO
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Solution was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)N1CCN(CC1)C1=CC=C(N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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